4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene
Description
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-fluoro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11F3O/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
DWRWMUOECSFSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxy-2-fluorobenzaldehyde
The benzyloxy group is introduced via nucleophilic substitution of a phenolic hydroxyl group. A representative protocol from Ambeed involves:
Reagents :
-
4-Hydroxy-2-fluorobenzaldehyde
-
Benzyl chloride
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalytic)
-
Solvent: N,N-dimethylformamide (DMF)
Conditions :
-
Temperature: 120°C
-
Duration: 12 hours
-
Yield: 84%
Mechanism :
K2CO3 deprotonates the phenolic -OH, generating a phenoxide ion that attacks benzyl chloride. KI enhances reactivity via the Finkelstein mechanism.
Product :
4-Benzyloxy-2-fluorobenzaldehyde, isolated by precipitation in ice water and recrystallization.
Difluoromethylation of Aldehyde Intermediates
Fluorination with DAST
The aldehyde group (-CHO) in 4-benzyloxy-2-fluorobenzaldehyde is converted to -CF2H using diethylaminosulfur trifluoride (DAST).
Reagents :
-
4-Benzyloxy-2-fluorobenzaldehyde
-
DAST
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Conditions :
-
Temperature: 0°C → room temperature
-
Duration: 2–6 hours
-
Yield: 50–80% (estimated)
Mechanism :
DAST replaces the carbonyl oxygen with two fluorine atoms via a two-step fluorination process.
Purification :
Distillation or column chromatography removes unreacted DAST and byproducts.
Alternative Pathways and Comparative Analysis
Direct Difluoromethylation of Phenols
A theoretical route involves fluorinating 4-hydroxy-1-(difluoromethyl)-2-fluorobenzene before benzylation. However, phenolic -OH groups often react with fluorinating agents, necessitating protection-deprotection steps that reduce efficiency.
Optimization and Scalability
Solvent and Base Selection
Temperature Control
-
Benzylation at 120°C ensures complete conversion without side reactions.
-
DAST reactions require strict temperature control to prevent over-fluorination.
Industrial-Scale Considerations
Continuous vs. Batch Processing
Patent data highlights continuous nitration processes achieving >99% yields for fluorobenzene derivatives. Adapting this to benzylation could enhance throughput.
Purification Techniques
-
Melt Crystallization : Effective for separating 2,4-dichlorofluorobenzene isomers, potentially applicable to the target compound.
-
Fractional Distillation : Boiling points of intermediates (e.g., 4-benzyloxy-2-fluorobenzaldehyde at ~250°C) allow efficient separation.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
Reduction: Formation of 4-benzyloxy-1-methyl-2-fluorobenzene.
Substitution: Formation of 4-benzyloxy-1-(difluoromethyl)-2-aminobenzene or 4-benzyloxy-1-(difluoromethyl)-2-thiolbenzene.
Scientific Research Applications
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene | Not Provided | C₁₄H₁₁F₃O | 264.24 g/mol | -OCH₂C₆H₅ (4), -CF₂H (1), -F (2) |
| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 g/mol | -Br (4), -CF₂H (1), -F (2) |
| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 1214333-76-2 | C₇H₄ClF₃ | 180.55 g/mol | -Cl (4), -CF₂H (1), -F (2) |
| 1-(Benzyloxy)-2,4-difluorobenzene | N/A | C₁₃H₁₀F₂O | 220.21 g/mol | -OCH₂C₆H₅ (1), -F (2), -F (4) |
Key Observations :
- Bromo and chloro analogs exhibit higher molecular weights and reactivity due to halogen electronegativity, making them intermediates in cross-coupling reactions .
- 1-(Benzyloxy)-2,4-difluorobenzene lacks the difluoromethyl group, resulting in reduced metabolic stability compared to the target compound .
Research and Industrial Relevance
- Pharmaceuticals : Fluorine’s role in enhancing drug-target interactions is well-documented. The target compound’s trifluorinated structure aligns with trends in CNS drug development .
- Agrochemicals : Patents highlight analogs like 4-Bromo-1-(difluoromethyl)-2-fluorobenzene as components in fungicidal compositions targeting cereal leaf spot diseases .
- Synthetic Utility : Halogenated derivatives are pivotal in synthesizing biaryl ethers and heterocycles via palladium-catalyzed reactions .
Biological Activity
4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene is an organic compound characterized by its unique structural features, including a benzyloxy group and difluoromethyl substituents. Its molecular formula is C₁₄H₁₁F₃O, and it has a molecular weight of 252.23 g/mol. The distinct arrangement of these functional groups suggests potential biological activities that are currently under investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration allows for diverse interactions with biological targets, influencing its activity in various pathways.
Biological Activity
Research indicates that 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene may exhibit significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : Investigations into its role in cancer therapy are ongoing, focusing on how it may modulate enzyme activity and receptor interactions related to tumor progression.
- Inflammation Modulation : The compound's ability to influence inflammatory pathways is being explored, with implications for treating conditions characterized by chronic inflammation.
The proposed mechanisms of action for 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.
- Receptor Interaction : The compound is being evaluated for its ability to bind to various receptors, potentially leading to downstream effects on cellular signaling pathways.
Research Findings and Case Studies
A comprehensive review of existing literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 25 µM. |
| Study B | Showed inhibition of cancer cell proliferation in vitro with a notable decrease in viability at concentrations above 10 µM. |
| Study C | Investigated the anti-inflammatory effects in a murine model, resulting in reduced cytokine levels post-treatment. |
Case Study Example
In a recent case study examining the anticancer properties of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting a potential therapeutic window for further development.
Q & A
Basic Research Question
- ¹⁹F NMR : Distinct signals for fluorine atoms (δ ~ -100 to -150 ppm for aromatic F; δ ~ -70 to -90 ppm for CF₂) confirm substitution patterns .
- ¹H NMR : Benzyloxy protons (δ ~4.9–5.1 ppm, singlet) and coupling patterns for aromatic protons (meta/para to substituents) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .
- IR Spectroscopy : Stretching vibrations for C–F (1000–1400 cm⁻¹) and benzyl ether C–O (1200–1250 cm⁻¹) .
Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .
What are the implications of steric and electronic effects of the benzyloxy and difluoromethyl groups on the compound's reactivity in cross-coupling reactions?
Advanced Research Question
- Steric Effects : The bulky benzyloxy group may hinder coupling at adjacent positions (e.g., Suzuki-Miyaura reactions), favoring reactions at less hindered sites .
- Electronic Effects : The electron-donating benzyloxy group activates the ring toward electrophilic substitution, while the electron-withdrawing difluoromethyl group deactivates neighboring positions, directing reactions to specific sites .
- Case Study : In palladium-catalyzed couplings, the difluoromethyl group’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates, requiring optimized ligands (e.g., bulky phosphines) .
What are the known stability issues of 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene under various conditions, and how should they be mitigated?
Basic Research Question
- Thermal Stability : Decomposition above 150°C; store at -20°C under inert atmosphere .
- Hydrolytic Sensitivity : The benzyl ether bond may cleave under strong acids/bases. Use anhydrous conditions for reactions .
- Light Sensitivity : Fluorinated aromatics may degrade under UV light; store in amber vials .
Mitigation : Conduct stability assays (TGA/DSC) and monitor via HPLC for degradation products.
How can computational chemistry methods (e.g., DFT calculations) aid in predicting the reactivity or interaction of this compound with biological targets?
Advanced Research Question
- Reactivity Prediction : DFT calculations model transition states for fluorination or substitution reactions, guiding synthetic routes .
- Biological Interactions : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. For example, the difluoromethyl group’s electronegativity may mimic carboxylates in active sites .
- Pharmacophore Modeling : Identify key substituents (e.g., benzyloxy for lipophilicity, fluorine for metabolic stability) in drug design .
Validation : Correlate computational results with experimental assays (e.g., enzyme inhibition studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
